molecular formula C20H18ClN3O3S B2463796 5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 391866-46-9

5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2463796
CAS No.: 391866-46-9
M. Wt: 415.89
InChI Key: KFIJCSRTZBVEAH-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic benzamide derivative developed for biochemical and pharmacological research. This compound is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Benzamide derivatives are recognized in scientific literature for their significant role in medicinal chemistry research, particularly as cell differentiation inducers and antineoplastic agents . The core benzamide structure is a privileged scaffold in the design of potential therapeutic molecules, and derivatives have been investigated for their activity against various disease models . The integration of a pyrazole moiety into the molecular structure is of specific interest, as pyrazole-based biomolecules represent a prominent area of investigation in modern drug discovery, especially for cancer and inflammation research . Pyrazole is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and is known for its diverse pharmacological profile . Several pyrazole-containing molecules have advanced to clinical use, establishing the scaffold's importance in developing new research probes and pharmaceutical agents . The specific research value of this particular compound lies in its unique hybrid structure, which combines a benzamide group with a complex pyrazole system. This molecular architecture suggests potential for investigating mechanisms such as cell cycle arrest and apoptosis in experimental models. Researchers can utilize this reagent as a reference standard, a building block for further chemical synthesis, or a lead compound in biological screening assays aimed at oncology and immunology target identification.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-26-14-6-4-13(5-7-14)24-19(16-10-28-11-17(16)23-24)22-20(25)15-9-12(21)3-8-18(15)27-2/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIJCSRTZBVEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities. The presence of chlorine and methoxy groups contributes to its pharmacological profile.

Biological Activity Overview

Recent studies have highlighted the compound's promising anticancer properties. The following table summarizes key findings from various research studies:

StudyCell Lines TestedIC50 Values (µM)Mechanism of Action
Bouabdallah et al. (2022)MCF7, SF-268, NCI-H4603.79, 12.50, 42.30Induction of apoptosis
Zheng et al. (2022)A5490.28Inhibition of Aurora-A kinase
Li et al. (2022)HCT116, MCF-70.39 ± 0.06, 0.46 ± 0.04Cell cycle arrest
Kumar et al. (2022)HepG2, HCT116Not specifiedCDK inhibition

The anticancer activity of this compound has been attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines by activating intrinsic pathways and inhibiting anti-apoptotic proteins.
  • Kinase Inhibition : It exhibits significant inhibition of kinases such as Aurora-A and CDK, which are crucial for cell cycle regulation and proliferation.
  • Cell Cycle Arrest : Studies indicate that the compound can halt the cell cycle at specific phases (e.g., SubG1/G1), leading to reduced cell proliferation.

Case Studies

  • Bouabdallah et al. (2022) : This study explored the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The tested compound demonstrated significant cytotoxicity against MCF7 and NCI-H460 cells with IC50 values indicating potent activity.
  • Zheng et al. (2022) : Focused on the inhibition of Aurora-A kinase by the compound, which is essential for mitotic progression in cancer cells. The findings suggest that targeting this kinase could be a viable therapeutic strategy.
  • Li et al. (2022) : Evaluated the compound's effects on HCT116 and MCF-7 cell lines, revealing its potential to inhibit tumor growth through mechanisms involving cell cycle arrest.

Comparison with Similar Compounds

Key Differences :

  • Substituents :
    • Benzamide position : Bromine (Br) at position 4 vs. chlorine (Cl) and methoxy (OCH₃) at positions 5 and 2 in the target compound.
    • Pyrazole substituent : 4-methylphenyl vs. 4-methoxyphenyl.
  • Molecular Formula : C₂₁H₁₉BrN₂O₂S (Molecular weight: 443.3 g/mol) vs. C₂₁H₁₉ClN₂O₃S (414.9 g/mol).
  • Methoxy groups in the target compound could improve hydrogen-bonding capacity relative to the methyl group in the analog, influencing target binding affinity .

Table 1: Structural and Calculated Property Comparison

Property Target Compound 4-bromo Analog
Molecular Formula C₂₁H₁₉ClN₂O₃S C₂₁H₁₉BrN₂O₂S
Molecular Weight (g/mol) 414.9 443.3
Substituents (Benzamide) 5-Cl, 2-OCH₃ 4-Br
Pyrazole Substituent 4-OCH₃-C₆H₄ 4-CH₃-C₆H₄
LogP (Estimated) ~3.2 (moderate lipophilicity) ~3.8 (higher lipophilicity)

Functional Analogues from Pesticide Chemistry

Compounds such as cyanazine (triazine herbicide) and ipconazole (triazole fungicide) share functional groups (e.g., chloro, methyl, triazole) but differ in core structure. For example:

  • Cyanazine: Contains a chlorinated triazine ring, targeting plant photosynthesis. Its mechanism diverges from the thienopyrazole-benzamide scaffold, which may interact with enzymatic or receptor-based pathways.
  • Ipconazole: Features a triazole ring linked to a cyclopentanol group, inhibiting fungal ergosterol synthesis. The absence of a benzamide or thienopyrazole core highlights divergent applications .

Table 2: Functional Comparison with Pesticide Compounds

Compound Core Structure Primary Use Key Substituents
Target Compound Thienopyrazole-benzamide Undocumented (potential agrochemical/pharma) Cl, OCH₃
Cyanazine Triazine Herbicide Cl, ethylamino, nitrile
Ipconazole Triazole-cyclopentanol Fungicide Cl, triazole, methyl

Research Implications and Gaps

  • Synthetic Accessibility : The methoxy and chloro substituents in the target compound may require regioselective synthesis, contrasting with the bromo analog’s simpler bromination pathways.
  • Substituted benzamides are also prevalent in herbicides, suggesting dual utility .
  • Stability and Metabolism : Methoxy groups are prone to demethylation in vivo, which could reduce bioavailability compared to methyl or bromo substituents.

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